1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzothiolo-pyrimidine core, which is known for its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to targetTyrosine-protein kinase SYK , which plays a crucial role in immune cell signaling.
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of tyrosine-protein kinases like syk can affect multiple signaling pathways, including those involved in cell growth and differentiation .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target in the body .
Result of Action
The inhibition of tyrosine-protein kinases can lead to changes in cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiolo Core: This step involves the cyclization of appropriate thiol and amine precursors under controlled conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a series of condensation reactions involving suitable aldehydes and amines.
Final Assembly: The final step involves the coupling of the dimethylphenyl and phenyl groups to the core structure using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxy-3-pyridazinyl)-6-(4-nitrophenyl)-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Thiophene derivatives
Uniqueness
1-[(2,5-Dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural features and potential biological activities. Its benzothiolo-pyrimidine core distinguishes it from other similar compounds, providing unique properties and applications.
Properties
CAS No. |
866345-97-3 |
---|---|
Molecular Formula |
C25H24N2O2S |
Molecular Weight |
416.54 |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H24N2O2S/c1-16-12-13-17(2)18(14-16)15-26-24-22(20-10-6-7-11-21(20)30-24)23(28)27(25(26)29)19-8-4-3-5-9-19/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3 |
InChI Key |
FMIWLZYTBJOEPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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